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Compound of Interest

Compound Name: Awl-II-38.3

Cat. No.: B1263582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor Awl-II-38.3's cross-reactivity

profile against other kinases, supported by experimental data. Awl-II-38.3, also identified as

inhibitor 6 (ALW-II-38–3), is a potent, type II inhibitor primarily targeting the Ephrin-A receptor 3

(EphA3) kinase, binding to the inactive "DFG-out" conformation.[1] While demonstrating high

affinity for its primary target, understanding its off-target interactions is crucial for assessing its

selectivity and potential therapeutic applications.

Quantitative Analysis of Kinase Inhibition
The cross-reactivity of Awl-II-38.3 was extensively evaluated against a panel of 402 kinases.

The following tables summarize the dissociation constants (Kd) for kinases where significant

binding was observed, and the half-maximal inhibitory concentrations (IC50) for a subset of

these kinases, providing a quantitative measure of the inhibitor's potency and selectivity.[1]

Table 1: Dissociation Constants (Kd) of Awl-II-38.3 for Various Kinases[1]
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Kinase Target Dissociation Constant (Kd) in nM

EphA3
Data not explicitly provided in the main text, but

is the primary target

EphA2 96

EphA5 110

EphA8 130

EphB2 160

EphB3 520

B-Raf 23

CSF1R 48

DDR1 18

DDR2 21

Kit 48

Lck 88

p38α 22

p38β 33

PDGFRα 29

PDGFRβ 30

Raf1 39

Frk Binding observed, specific Kd not provided

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Awl-II-38.3 against Selected

Kinases[1]
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Kinase Target IC50 (nM)

EphB2 40 (cellular EC50)

B-Raf
Biochemical IC50 determined, specific value not

provided in the main text

Other kinases with Kd < 100 nM were tested,

but specific IC50 values for Awl-II-38.3 were not

detailed in the primary text.

Note: The provided data is based on the supplementary information of the primary research

article. Some specific values for the primary target and other tested kinases were not explicitly

detailed in the main text of the publication.

Experimental Protocols
The following methodologies were employed to determine the kinase cross-reactivity of Awl-II-
38.3.

Kinase Binding Affinity (Kd) Determination
The initial broad-panel screening to determine the dissociation constants (Kd) of Awl-II-38.3
was performed using the Ambit Biosciences KinomeScan™ platform.[1] This competitive

binding assay quantitatively measures the interaction of a test compound with a panel of

kinases.
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KinomeScan™ Workflow

Awl-II-38.3 (10 µM)

Screening against a panel of 402 kinases

Test Compound

Measurement of displacement of a proprietary ligand

Quantification of binding interactions

Dose-response determination of dissociation constant (Kd) for hits with >90% displacement

Selectivity Profile

Click to download full resolution via product page

KinomeScan™ experimental workflow.

In this assay, kinases are expressed as fusions with a DNA tag. The ability of the test

compound (Awl-II-38.3) to displace a proprietary, immobilized ligand from the kinase active site

is measured by quantitative PCR of the DNA tag. Compounds that showed greater than 90%

displacement at a concentration of 10 µM were subjected to dose-response analysis to

determine their dissociation constant (Kd).[1]
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Biochemical Kinase Activity (IC50) Determination
For kinases that demonstrated a dissociation constant below 100 nM, biochemical kinase

activity assays were conducted to determine the half-maximal inhibitory concentration (IC50)

using the Invitrogen SelectScreen® Kinase Profiling Service.[1]

These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by

the target kinase. The assays were performed with a starting inhibitor concentration of 10 µM,

followed by three-fold serial dilutions. The concentration of ATP used was at the apparent Km

for each respective kinase, with the exception of B-Raf, for which the assay was conducted at

100 µM ATP.[1]

EphA3 Signaling Pathway
Awl-II-38.3 is a potent inhibitor of the EphA3 receptor tyrosine kinase. The binding of its

cognate ephrin-A ligands to EphA3 on the cell surface induces receptor clustering and

autophosphorylation of tyrosine residues in the intracellular kinase domain. This

phosphorylation creates docking sites for various downstream signaling proteins, activating

multiple pathways that regulate critical cellular processes such as cell adhesion, migration,

proliferation, and differentiation. Awl-II-38.3 exerts its effect by blocking the ATP binding site of

the EphA3 kinase domain, thereby inhibiting its catalytic activity and preventing the initiation of

these downstream signaling cascades.
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EphA3 Signaling Pathway
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Simplified EphA3 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Awl-II-38.3: A Comparative Guide to Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1263582#cross-reactivity-of-awl-ii-38-3-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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